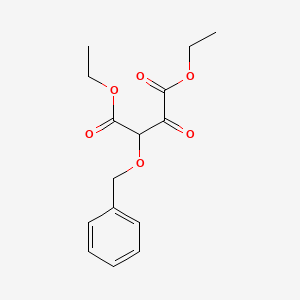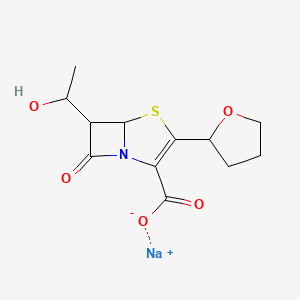![molecular formula C9H14N2 B12438154 [(3,5-Dimethylphenyl)methyl]hydrazine CAS No. 1007292-97-8](/img/structure/B12438154.png)
[(3,5-Dimethylphenyl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3,5-Dimethylphenyl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are widely used in various chemical reactions and applications. This compound is particularly interesting due to its unique structure, which includes a 3,5-dimethylphenyl group attached to a methylhydrazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylphenyl)methyl]hydrazine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3,5-Dimethylbenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[(3,5-Dimethylphenyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
[(3,5-Dimethylphenyl)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(3,5-Dimethylphenyl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3,5-Dimethylphenyl)methyl]amine
- [(3,5-Dimethylphenyl)methyl]hydrazone
- [(3,5-Dimethylphenyl)methyl]hydrazide
Uniqueness
[(3,5-Dimethylphenyl)methyl]hydrazine is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1007292-97-8 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5,11H,6,10H2,1-2H3 |
Clé InChI |
NGGYDGVXBLGRQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CNN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


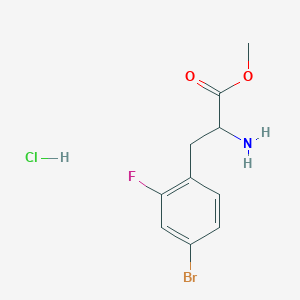
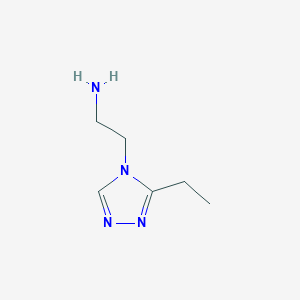
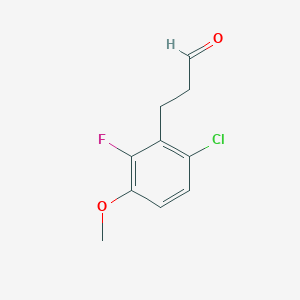

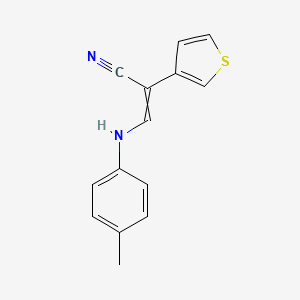
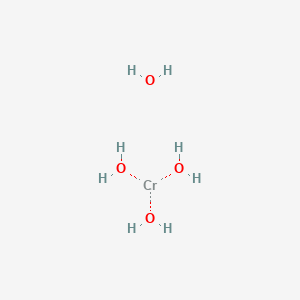

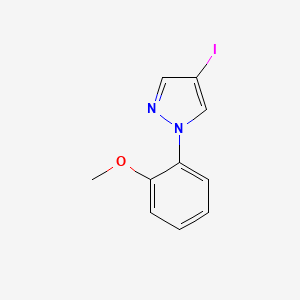

![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
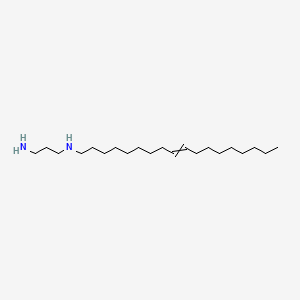
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
